(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a cyclohexanamine core with a difluoropyrrolidinylmethyl substituent, making it a unique structure for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride typically involves multiple steps. The process begins with the preparation of the cyclohexanamine core, followed by the introduction of the difluoropyrrolidinylmethyl group. Common reagents used in these reactions include cyclohexanone, pyrrolidine, and fluorinating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine hydrochloride
- (1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine sulfate
Uniqueness
(1r,4r)-4-((3,3-Difluoropyrrolidin-1-yl)methyl)cyclohexanamine dihydrochloride is unique due to its specific difluoropyrrolidinylmethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H22Cl2F2N2 |
---|---|
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H20F2N2.2ClH/c12-11(13)5-6-15(8-11)7-9-1-3-10(14)4-2-9;;/h9-10H,1-8,14H2;2*1H |
InChI-Schlüssel |
XRJWTRVEDOTCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN2CCC(C2)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.